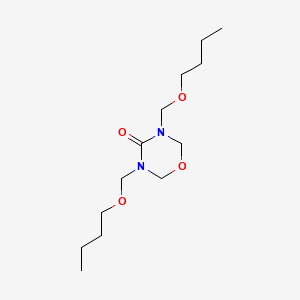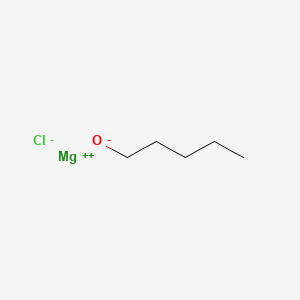
Chloro(pentyloxy)magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(pentyloxy)magnesium is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a chlorine atom and a pentyloxy group. This unique structure makes it a valuable reagent in various chemical reactions, particularly in the formation of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloro(pentyloxy)magnesium can be synthesized through the reaction of magnesium metal with pentyloxy chloride in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+C5H11OCl→C5H11OMgCl
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of high-purity magnesium and pentyloxy chloride. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(pentyloxy)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halogens in organic halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic structures.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Organic Halides: Reacts with alkyl or aryl halides under anhydrous conditions.
Electrophiles: Reacts with various electrophiles in the presence of a catalyst.
Major Products Formed:
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution and coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chloro(pentyloxy)magnesium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which chloro(pentyloxy)magnesium exerts its effects involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic centers in the target molecules. This leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- Chloro(ethoxy)magnesium
- Chloro(methoxy)magnesium
- Chloro(butoxy)magnesium
Comparison: Chloro(pentyloxy)magnesium is unique due to its longer alkyl chain, which can influence its reactivity and solubility compared to shorter-chain analogs like chloro(ethoxy)magnesium and chloro(methoxy)magnesium. This makes it particularly useful in reactions where steric hindrance or specific solubility properties are required.
Eigenschaften
CAS-Nummer |
98072-19-6 |
|---|---|
Molekularformel |
C5H11ClMgO |
Molekulargewicht |
146.90 g/mol |
IUPAC-Name |
magnesium;pentan-1-olate;chloride |
InChI |
InChI=1S/C5H11O.ClH.Mg/c1-2-3-4-5-6;;/h2-5H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
PEMYLNJXGJTSKH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC[O-].[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


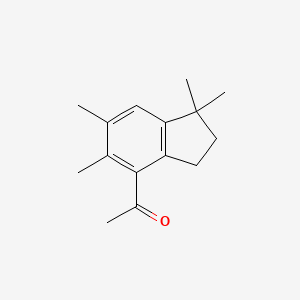
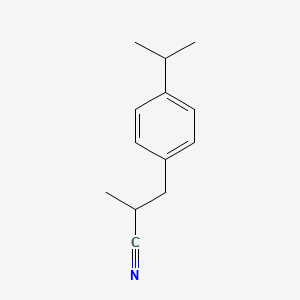
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

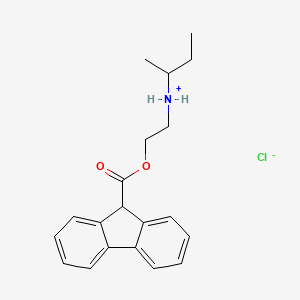
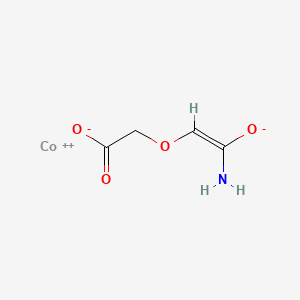
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
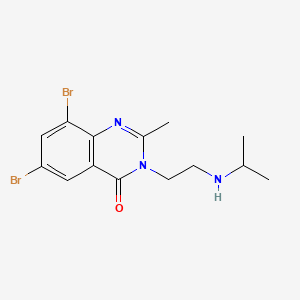
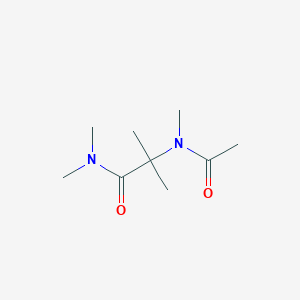
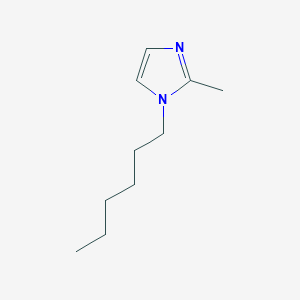
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
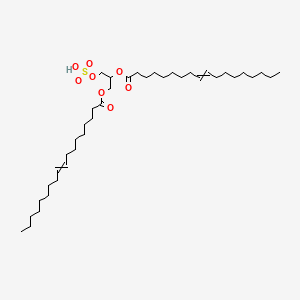
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
